molecular formula C19H18N6O2S B11148007 2-[(4-methoxybenzyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide

2-[(4-methoxybenzyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11148007
M. Wt: 394.5 g/mol
InChI Key: XXWGJASNQSGUBQ-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a diverse range of potential applications.
  • Its structure consists of several functional groups, including an amino group, a triazolo-pyridine ring, and a thiazole ring.
  • The compound’s systematic name reflects its substituents and ring systems, emphasizing its intricate nature.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield diverse products, including derivatives with altered pharmacological properties.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and novel derivatives.

      Biology: Investigating its interactions with biological macromolecules (e.g., DNA, proteins).

      Medicine: Potential antiviral and antimicrobial properties.

      Industry: Applications in drug development and materials science.

  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mechanism, including pathways involved.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of triazolo-pyridine and thiazole rings sets it apart.

      Similar Compounds:

    Properties

    Molecular Formula

    C19H18N6O2S

    Molecular Weight

    394.5 g/mol

    IUPAC Name

    2-[(4-methoxyphenyl)methylamino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide

    InChI

    InChI=1S/C19H18N6O2S/c1-27-14-7-5-13(6-8-14)10-21-19-22-15(12-28-19)18(26)20-11-17-24-23-16-4-2-3-9-25(16)17/h2-9,12H,10-11H2,1H3,(H,20,26)(H,21,22)

    InChI Key

    XXWGJASNQSGUBQ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=NN=C4N3C=CC=C4

    Origin of Product

    United States

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